molecular formula C8H9ClFNO2 B2401189 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride CAS No. 2126177-96-4

1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride

Cat. No.: B2401189
CAS No.: 2126177-96-4
M. Wt: 205.61
InChI Key: QKOBRXNBMGMXDS-UHFFFAOYSA-N
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Description

“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is an organic compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.62 . It appears as a powder and is one of numerous organic compounds that are part of a comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of an amino-phenol with other reagents . For instance, the synthesis of a related compound, “间羟基苯乙酮”, involves adding water and concentrated sulfuric acid to a reaction pot, followed by the addition of “间氨基苯乙酮”. Then, a sodium nitrite aqueous solution is added dropwise under cooling, keeping the temperature between 8-10℃. The temperature is then slowly raised above 90℃, and the reaction is stirred for 1 hour .


Molecular Structure Analysis

The IUPAC name of the compound is “1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone; hydrochloride”. The InChI code is “1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H” and the SMILES representation is "CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl" .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . A related compound, “间羟基苯乙酮”, has a melting point of 95-97℃, a boiling point of 296℃, a relative density of 1.099 at 109℃, and a refractive index of 1.5348 .

Scientific Research Applications

1. Synthesis and Characterization in Polymer Science

Percec and Zuber (1992) explored the synthesis of compounds structurally similar to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane. They studied the phase transition temperatures and thermodynamic parameters of polymers based on these compounds, contributing to the understanding of liquid crystalline polyethers in polymer science (Percec & Zuber, 1992).

2. Synthesis of Novel Schiff Bases and Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using derivatives that are structurally related to this compound. Their research involved creating compounds with potential antimicrobial activity, showing the relevance of such structures in the development of new antimicrobial agents (Puthran et al., 2019).

3. Development of Antitumor Agents

In the field of oncology, Xiong et al. (2009) synthesized amino acid ester derivatives containing structures similar to this compound. They focused on the in vitro antitumor activity of these compounds against various cancer cell lines, contributing to the development of new antitumor agents (Xiong et al., 2009).

4. Synthesis and Structural Analysis in Organic Chemistry

Other studies, such as those by Huang et al. (2014) and Kollmar et al. (2003), have focused on the synthesis and structural analysis of compounds related to this compound. These studies contribute to the broader understanding of organic synthesis and the chemical properties of these compounds (Huang et al., 2014); (Kollmar et al., 2003).

Safety and Hazards

The safety data for “1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is currently unavailable online . It is recommended to request a Safety Data Sheet (SDS) or contact the supplier for more assistance .

Future Directions

“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is a part of a comprehensive catalog of life science products, suggesting its potential use in various research and development applications . Its future directions could involve its use as an intermediate in the synthesis of various pharmaceutical compounds .

Mechanism of Action

Target of Action

It is suggested that it could be used as a synthetic intermediate for various β-adrenergic receptor blockers , which are drugs that bind to β-adrenoceptors and thereby block the binding of norepinephrine and epinephrine to these receptors. This decreases the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure.

Properties

IUPAC Name

1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBRXNBMGMXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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